1-Chloro-3-isocyanobenzene

概要

説明

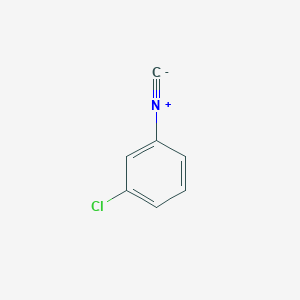

1-Chloro-3-isocyanobenzene, also known as 3-chloro-phenylisonitrile or 1-isocyano-3-chlorobenzene, is an organic compound with the molecular formula C7H4ClN and a molecular weight of 137.56 g/mol . This compound is characterized by the presence of a chlorine atom and an isocyanide group attached to a benzene ring. It is primarily used in research and development settings and has various applications in organic synthesis and material science .

準備方法

1-Chloro-3-isocyanobenzene can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloroaniline with chloroform and a base such as potassium tert-butoxide (t-BuOK) in a solvent like dichloromethane (DCM) at room temperature . This method avoids the use of toxic reagents like phosphorus oxychloride (POCl3) or triphosgene, making it a safer and more environmentally friendly approach .

Industrial production methods for this compound typically involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the final product .

化学反応の分析

Thermochemical Reactions

The compound undergoes dissociation reactions under specific conditions, as evidenced by reaction thermochemistry data:

| Reaction | ΔrH° (kJ/mol) | Method | Reference |

|---|---|---|---|

| C13H10Cl2N2O → C6H6ClN + C7H4ClNO | 122.0 ± 5.3 | Eqk | Chimishkyan et al., 1984 |

| C9H11ClN2O → C2H7N + C7H4ClNO | 148.0 ± 1.8 | Eqk | Chimishkyan et al., 1984 |

These reactions highlight the compound’s stability and potential decomposition pathways, with enthalpy changes indicating energy requirements for bond cleavage.

Nucleophilic and Electrophilic Interactions

The isocyanide group (C≡N) and chlorine substituent drive distinct reaction pathways:

Catalytic Transformations

-

Copper-catalyzed cyclization : Isocyanides derived from Ugi adducts undergo cyclization with acetophenones to form isoquinolin-2(1H)-yl-acetamides. While not directly tested on 1-chloro-3-isocyanobenzene, analogous isocyanides yield products in moderate-to-good yields (e.g., 53–62%) under CuCl and Cs2CO3 catalysis .

-

Metal coordination : The isocyanide group can participate in non-covalent interactions (e.g., π-hole bonding) with transition metal complexes, as observed in platinum(II) cyclometalated compounds. These interactions may influence reactivity in catalytic cycles .

Intermolecular and Non-Covalent Interactions

The isocyanide group exhibits π-hole interactions, enabling hydrogen bonding with polarized CH groups. For example, in 1,3-diisocyano-2,2-bis(isocyanomethyl)propane, CH groups interact with isocyanide carbons (N≡C) via hydrogen bonds (2.6 Å distance) . Such interactions are critical in stabilizing reaction intermediates or supramolecular assemblies.

科学的研究の応用

Organic Synthesis

1-Chloro-3-isocyanobenzene serves as a versatile intermediate in organic synthesis. Its isocyanide group can participate in various reactions, including:

- Ugi Reaction : This reaction allows for the formation of multi-component products, making it useful for synthesizing complex molecules.

- Cycloaddition Reactions : The compound can undergo cycloaddition with various nucleophiles, leading to the formation of heterocycles that are important in pharmaceuticals.

Table 1: Summary of Organic Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Ugi Reaction | Multi-component coupling reaction | Diverse amides and ureas |

| Cycloaddition | Reaction with nucleophiles | Heterocycles |

| Nucleophilic Substitution | Reactivity with alcohols or amines | Substituted derivatives |

Medicinal Chemistry

In medicinal chemistry, this compound has been utilized as a precursor for developing bioactive compounds. Notably, it has been involved in the synthesis of potential therapeutic agents targeting specific enzymes and receptors.

Case Study: JNK Inhibitors

Research has shown that derivatives of this compound can act as inhibitors of c-Jun N-terminal kinases (JNK), which are implicated in various diseases, including cancer and neurodegenerative disorders. The structure-activity relationship (SAR) studies have demonstrated that modifications to the chloro and isocyanide groups can significantly impact the potency and selectivity of these inhibitors.

- Example : A study reported the synthesis of JNK inhibitors by coupling this compound with various amines, yielding compounds with improved selectivity against JNK isoforms .

Materials Science

The unique properties of this compound also make it suitable for applications in materials science. It can be used as a precursor for polymers and specialty chemicals due to its ability to form robust covalent bonds.

Applications in Polymer Chemistry

Isocyanides are known for their ability to participate in polymerization reactions. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability.

作用機序

The mechanism of action of 1-chloro-3-isocyanobenzene involves its ability to act as a nucleophile or electrophile in various chemical reactions. The isocyanide group can participate in π-hole interactions, which are noncovalent interactions involving regions of positive molecular electrostatic potential . These interactions play a crucial role in the compound’s reactivity and its ability to form stable complexes with metals and other molecules .

類似化合物との比較

1-Chloro-3-isocyanobenzene can be compared with other similar compounds, such as:

4-Chlorophenyl isocyanate: This compound has a similar structure but with the isocyanate group attached to the para position of the benzene ring.

1-Chloro-4-isocyanobenzene: Another isomer with the isocyanide group in the para position, used in similar applications as this compound.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes .

生物活性

1-Chloro-3-isocyanobenzene, also known as m-chlorophenyl isocyanate, is a chemical compound with significant biological activity primarily studied in toxicology. Its structure features a benzene ring with a chlorine atom at the meta position and an isocyanate group (-N=C=O) at the para position. This compound has garnered attention due to its potential applications in organic synthesis and material science, as well as its associated health risks.

- Molecular Formula : C7H4ClN

- Molecular Weight : Approximately 153.566 g/mol

- CAS Registry Number : 2909-38-8

Toxicological Profile

This compound exhibits acute toxicity, classified under H301 (toxic if swallowed) and H311 (toxic in contact with skin). Studies indicate that exposure can lead to severe health effects, necessitating careful handling due to its reactivity and potential for causing harm.

Acute Effects

- Skin Contact : Irritation and potential burns.

- Inhalation : Respiratory irritation leading to coughing and wheezing.

- Ingestion : Toxic effects requiring immediate medical attention.

Chronic Effects

While specific chronic effects remain less documented, the potential for long-term health impacts exists, particularly concerning carcinogenicity and reproductive toxicity. The compound's isocyanate group is known for forming covalent bonds with biological macromolecules, which can lead to cellular damage over time.

This compound interacts with biological molecules, particularly proteins and nucleic acids. The isocyanate group can react with amino groups in proteins, leading to modifications that may disrupt normal cellular functions. This reactivity makes it a candidate for studying protein modifications and their implications in various diseases.

Study on Protein Interaction

Research has shown that this compound can form covalent bonds with proteins, leading to structural changes that may affect their function. For instance, studies involving enzyme assays have demonstrated that this compound can inhibit certain enzymatic activities by modifying critical amino acid residues.

Comparative Analysis with Similar Compounds

| Compound Name | Formula | Unique Features |

|---|---|---|

| 3-Chlorophenyl Isocyanate | C7H4ClN | Similar structure but may differ in reactivity |

| 4-Chlorophenyl Isocyanate | C7H4ClN | Isomeric form that may exhibit different properties |

| Phenyl Isocyanate | C7H5N | Lacks halogen substitution; simpler structure |

| 2-Chlorophenyl Isocyanate | C7H5ClN | Another isomer with distinct reactivity |

The unique substitution pattern of this compound influences its chemical reactivity and biological interactions compared to its isomers.

Applications and Future Research Directions

Given its reactive nature, this compound holds promise in organic synthesis as a building block for more complex molecules. Future research could explore:

- Polymer Synthesis : Investigating how the chlorine atom affects the properties of resulting polymers.

- Biological Mechanisms : Further elucidating the pathways through which this compound affects cellular functions.

- Toxicological Studies : Long-term studies assessing chronic exposure effects on human health.

特性

IUPAC Name |

1-chloro-3-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN/c1-9-7-4-2-3-6(8)5-7/h2-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTZNDODICCTTBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377966 | |

| Record name | 1-chloro-3-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32686-54-7 | |

| Record name | 1-chloro-3-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-isocyanobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。